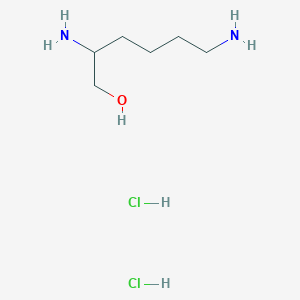

2,6-Diaminohexan-1-ol dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-diaminohexan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJMQDACZPRYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Amino Alcohol Dihydrochloride Salts in Synthetic Chemistry

Amino alcohol dihydrochloride (B599025) salts are a class of compounds that have found significant utility in synthetic chemistry. The presence of both amino and hydroxyl functionalities allows for a diverse range of chemical modifications, making them versatile intermediates. These organic compounds and their derivatives are instrumental as catalysts, coupling partners in compound synthesis, and as chiral auxiliaries in asymmetric synthesis. fishersci.com

The formation of a dihydrochloride salt is a common strategy employed for amino-containing compounds, especially those with multiple basic centers like 2,6-Diaminohexan-1-ol (B13000101). This salt formation offers several advantages:

Increased Stability: The salt form is generally more stable and less prone to degradation than the free base, ensuring a longer shelf life.

Improved Solubility: Dihydrochloride salts often exhibit enhanced solubility in polar solvents, which is advantageous for various reaction conditions.

Ease of Handling: As crystalline solids, the salt forms are typically easier to handle, weigh, and store compared to their often-oily or viscous free base counterparts.

In the context of synthetic reactions, the use of the hydrochloride salt can also influence the reactivity of the molecule. For instance, in reactions involving thionyl chloride, using the hydrochloride salt of an amino alcohol can lead to significantly higher yields of the desired product by preventing unwanted side reactions involving the nitrogen atom. orgsyn.org

Table 1: Physicochemical Properties of (S)-2,6-Diaminohexan-1-ol Dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 1041055-24-6 |

| Molecular Formula | C₆H₁₈Cl₂N₂O |

| Molecular Weight | 205.12 g/mol |

| IUPAC Name | (2S)-2,6-diaminohexan-1-ol;dihydrochloride |

| Purity | ≥95% |

| Storage | Inert atmosphere, 2-8°C |

Data sourced from various chemical suppliers. vulcanchem.combldpharm.com

Stereochemical Significance of 2,6 Diaminohexan 1 Ol and Its Salt Forms

The stereochemistry of 2,6-Diaminohexan-1-ol (B13000101) is of paramount importance in its application in advanced chemical research. As it is derived from the natural amino acid L-lysine ((S)-2,6-diaminohexanoic acid), the resulting amino alcohol, (S)-2,6-Diaminohexan-1-ol, retains the chiral center at the second carbon atom. This inherent chirality is a crucial feature for its use as a chiral building block in asymmetric synthesis. bldpharm.comsigmaaldrich.com

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in medicinal chemistry and are integral components of many pharmaceutical molecules. nih.gov The precise three-dimensional arrangement of the amino and hydroxyl groups allows for stereoselective transformations, enabling the synthesis of enantiomerically pure compounds. This is critical in drug discovery, where different enantiomers of a molecule can exhibit vastly different biological activities.

The stereochemical integrity of the chiral center in 2,6-Diaminohexan-1-ol is generally preserved during its synthesis from lysine (B10760008) via reduction. The stereospecificity of enzymatic reactions, such as those involving lysine, is well-established, ensuring the production of a specific enantiomer. nih.gov The subsequent formation of the dihydrochloride (B599025) salt does not affect the stereochemistry of the molecule. This retention of chirality makes (S)-2,6-Diaminohexan-1-ol dihydrochloride a reliable and valuable starting material for the synthesis of complex chiral targets.

Overview of Research Trajectories for 2,6 Diaminohexan 1 Ol Dihydrochloride

Strategies for the Preparation of 2,6-Diaminohexan-1-ol and its Dihydrochloride Salt

The preparation of 2,6-diaminohexan-1-ol typically involves the reduction of the carboxylic acid functionality of lysine or its derivatives. The choice of reducing agent and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions. Once the free base is obtained, it can be converted to its more stable dihydrochloride salt.

Reduction-Based Synthetic Approaches to 2,6-Diaminohexan-1-ol

Reduction-based methods are the most direct route to 2,6-diaminohexan-1-ol from lysine. These approaches commonly employ powerful reducing agents capable of converting a carboxylic acid or its ester derivative to a primary alcohol.

One of the most effective and widely used reducing agents for this transformation is lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent hydride donor capable of reducing esters and carboxylic acids to primary alcohols. Due to the presence of two amino groups in lysine, it is necessary to protect these functionalities prior to reduction to prevent side reactions, such as the formation of amides or deamination. Common protecting groups for amines include tert-butoxycarbonyl (Boc), which can be readily introduced and subsequently removed under acidic conditions. The reduction of a protected lysine derivative, such as a methyl or ethyl ester, with LiAlH₄ in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup, yields the protected 2,6-diaminohexan-1-ol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce carboxylic acids directly. However, it can effectively reduce esters to primary alcohols, often requiring the presence of an activating agent or being carried out in a suitable solvent system. For the reduction of a protected lysine ester, NaBH₄ can be a viable alternative to LiAlH₄, offering a safer reaction profile. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695).

A convenient one-pot method for the synthesis of 1,2-amino alcohols from α-amino acids involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, followed by reduction with sodium borohydride. This approach avoids the need to isolate the ester intermediate and can proceed with retention of optical purity.

| Precursor | Reducing Agent | Solvent | Key Conditions | Product |

| N,N'-di-Boc-L-lysine methyl ester | LiAlH₄ | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere | N,N'-di-Boc-(S)-2,6-diaminohexan-1-ol |

| N,N'-di-Boc-L-lysine | 1,1'-Carbonyldiimidazole, then NaBH₄ | Tetrahydrofuran (THF) | Room temperature | N,N'-di-Boc-(S)-2,6-diaminohexan-1-ol |

| L-lysine methyl ester | NaBH₄/Methanol | Tetrahydrofuran (THF) | Reflux | 2,6-diaminohexan-1-ol |

Catalytic Hydrogenation Pathways for Related Precursors

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. This method involves the use of a heterogeneous or homogeneous catalyst in the presence of hydrogen gas to reduce the carboxylic acid or ester group.

Recent advancements have demonstrated the effective hydrogenation of a wide range of amino acids, including lysine, to their corresponding amino alcohols. A particularly effective catalyst system is rhodium-molybdenum oxide supported on silica (B1680970) (Rh-MoOx/SiO₂). This bimetallic catalyst has shown high activity and selectivity for the hydrogenation of L-lysine to (S)-2,6-diaminohexan-1-ol, also known as lysinol. The reaction is typically carried out in an aqueous medium under elevated hydrogen pressure and temperature. The presence of an acid, such as phosphoric acid, can enhance the reaction by protonating the amino groups and minimizing side reactions like deamination. A study reported that under optimal conditions, a quantitative conversion of lysine with a high yield of lysinol could be achieved. mdpi.com

| Precursor | Catalyst | Solvent | Pressure (H₂) | Temperature | Yield of 2,6-diaminohexan-1-ol | Reference |

| L-lysine | Rh-MoOx/SiO₂ | Water | 8 MPa | 80 °C | >90% | rsc.org |

Acid-Mediated Salt Formation of Diaminohexan-1-ol

2,6-Diaminohexan-1-ol is a basic compound due to the presence of two primary amino groups. For ease of handling, purification, and storage, it is often converted into a more stable salt form. The dihydrochloride salt is a common choice, as it is typically a crystalline solid that is less hygroscopic than the free base.

The formation of 2,6-diaminohexan-1-ol dihydrochloride is achieved by treating the free base with at least two equivalents of hydrochloric acid. A common procedure involves dissolving the purified 2,6-diaminohexan-1-ol in a suitable solvent, such as ethanol or isopropanol. A solution of hydrogen chloride in the same solvent or gaseous hydrogen chloride is then added until the solution becomes acidic. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Stereoselective Synthesis of Enantiomeric Forms (e.g., (S)- and (R)-2,6-Diaminohexan-1-ol Dihydrochloride)

The stereochemistry of 2,6-diaminohexan-1-ol is often of critical importance, particularly in its applications as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Therefore, methods for the stereoselective synthesis of its (S)- and (R)-enantiomers are highly valuable.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. The naturally occurring amino acid L-lysine, which has the (S)-configuration at the α-carbon, is an ideal chiral precursor for the synthesis of (S)-2,6-diaminohexan-1-ol.

The synthetic route involves the protection of the α- and ε-amino groups of L-lysine, followed by the reduction of the carboxylic acid functionality. As the reduction of the carboxyl group does not affect the chiral center at the α-carbon, the stereochemistry of the starting L-lysine is retained in the final product. The choice of protecting groups is important to ensure they are stable to the reduction conditions and can be removed without causing racemization. The Boc protecting group is frequently used for this purpose. The reduction of N,N'-di-Boc-L-lysine or its methyl ester with LiAlH₄ or via catalytic hydrogenation provides N,N'-di-Boc-(S)-2,6-diaminohexan-1-ol in high enantiomeric purity. Subsequent deprotection under acidic conditions yields (S)-2,6-diaminohexan-1-ol, which can then be converted to its dihydrochloride salt.

Similarly, the less common (R)-enantiomer, (R)-2,6-diaminohexan-1-ol, can be synthesized from the unnatural D-lysine using the same synthetic sequence. The availability of D-lysine allows for a parallel chiral pool synthesis to access the opposite enantiomer of the target molecule.

Asymmetric Catalysis in the Preparation of 2,6-Diaminohexan-1-ol Derivatives

Asymmetric catalysis provides an alternative to chiral pool synthesis, offering the potential to create chiral molecules from achiral or prochiral starting materials. While the direct asymmetric synthesis of 2,6-diaminohexan-1-ol is not widely reported, asymmetric catalytic methods can be applied to the synthesis of chiral amino alcohol derivatives in general.

One potential approach involves the asymmetric reduction of a suitable keto precursor. For instance, an asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone containing the necessary carbon skeleton and protected amino groups could establish the chiral hydroxyl-bearing center. The development of chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, has made such transformations highly efficient and enantioselective.

Another strategy could involve the asymmetric hydroamination or aminohydroxylation of an unsaturated precursor. For example, a copper-catalyzed enantioselective 1,2-reduction of an α,β-unsaturated ketone, followed by a regio- and stereoselective hydroamination, can lead to the formation of chiral amino alcohols with multiple contiguous stereocenters. While not directly applied to a precursor of 2,6-diaminohexan-1-ol in the reviewed literature, these methods represent the forefront of asymmetric synthesis and could potentially be adapted for this purpose.

Derivatization Reactions of the Amine and Hydroxyl Functionalities

The presence of two primary amine groups and a primary hydroxyl group makes this compound a versatile substrate for various derivatization reactions. The relative reactivity of these functional groups can be influenced by reaction conditions, allowing for a degree of selectivity.

Acylation and Amide Bond Formation Reactions

The primary amine groups of 2,6-Diaminohexan-1-ol are expected to be nucleophilic and readily undergo acylation reactions with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This would result in the formation of stable amide bonds.

Table 1: Potential Acylation Reactions of 2,6-Diaminohexan-1-ol

| Acylating Agent | Expected Product |

| Acetyl chloride | N,N'-diacetyl-2,6-diaminohexan-1-ol |

| Acetic anhydride (B1165640) | N,N'-diacetyl-2,6-diaminohexan-1-ol |

| Benzoyl chloride | N,N'-dibenzoyl-2,6-diaminohexan-1-ol |

Selective acylation of one amine group over the other, or selective N-acylation over O-acylation of the hydroxyl group, would likely require the use of protecting groups or carefully controlled reaction conditions such as temperature, stoichiometry of reagents, and the use of specific catalysts.

Protection and Deprotection Strategies for Amino and Hydroxyl Groups

To achieve selective derivatization of one of the functional groups, a common strategy involves the use of protecting groups.

Amino Group Protection: The amine functionalities can be protected using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). fishersci.co.uk The choice of protecting group would depend on the desired stability and the conditions required for its subsequent removal. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by catalytic hydrogenation. fishersci.co.uk

Hydroxyl Group Protection: The primary hydroxyl group can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) or as a benzyl (B1604629) ether. These groups can be removed under specific conditions that would not affect the protected amino groups, allowing for orthogonal protection strategies.

Table 2: Common Protecting Groups for Amines and Hydroxyls

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Catalytic Hydrogenation |

Exploration of Polyfunctionalization Reactions

The trifunctional nature of 2,6-Diaminohexan-1-ol allows for the synthesis of polyfunctionalized molecules. By employing a combination of the reactions described above, it is theoretically possible to introduce three different functionalities onto the molecule. For example, one could selectively protect the two amino groups with an orthogonal protecting group strategy, derivatize the hydroxyl group, then deprotect and derivatize each amino group sequentially. Such a strategy would lead to complex and potentially valuable molecules for various applications, including as building blocks in medicinal chemistry or materials science. However, no specific examples of such polyfunctionalization for this compound have been found in the reviewed literature.

Mechanistic Investigations of Reaction Pathways Involving this compound

Detailed mechanistic investigations, including kinetic studies and computational analysis of reaction pathways involving this compound, are not available in the scientific literature. General mechanisms for the reactions of amines and alcohols are well-established. For instance, acylation of the amine groups would proceed via a nucleophilic acyl substitution mechanism. The reaction kinetics would be influenced by factors such as the solvent, temperature, and the nature of the acylating agent. cdnsciencepub.com However, without specific experimental data for this compound, any discussion of reaction mechanisms would be purely speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. Through ¹H NMR, the chemical environment, connectivity, and number of different protons are determined, while ¹³C NMR provides analogous information for the carbon skeleton.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H1 (CH₂OH) | 3.5 - 3.7 | dd (doublet of doublets) |

| H2 (CHNH₃⁺) | 3.1 - 3.3 | m (multiplet) |

| H3, H4, H5 (CH₂) | 1.3 - 1.8 | m (multiplet) |

| H6 (CH₂NH₃⁺) | 2.9 - 3.1 | t (triplet) |

| OH | Variable, broad | s (singlet) |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂OH) | ~65 |

| C2 (CHNH₃⁺) | ~55 |

| C3 | ~32 |

| C4 | ~23 |

| C5 | ~28 |

In a study of a related derivative, 2,6-diamino-1-(anilinooxy)hexan-1-ol, the methylene (B1212753) and methine protons of the hexanol chain were observed as a multiplet between 1.0 and 3.09 ppm. iosrjournals.org This aligns with the predicted ranges, accounting for the structural differences. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by establishing H-H and C-H correlations, respectively. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is indispensable for determining the precise molecular weight and elemental formula of a compound. For this compound, ESI would likely produce the protonated molecular ion [M+H]⁺, corresponding to the free base C₆H₁₆N₂O.

The primary utility of HR-ESIMS is the accurate mass measurement, which allows for the calculation of the molecular formula (C₆H₁₇N₂O⁺ for the protonated molecule). The theoretical exact mass of this ion is 133.13354 u.

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, providing further structural confirmation. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is a dominant fragmentation pathway for amines and alcohols. libretexts.orgmiamioh.eduyoutube.com Based on data from the related 6-Amino-1-hexanol, key fragmentation pathways can be predicted. nih.gov

Predicted HR-ESIMS Fragmentation Data for [C₆H₁₆N₂O+H]⁺

| Fragment Formula | Predicted m/z | Proposed Fragmentation Pathway |

|---|---|---|

| [C₆H₁₅N₂O]⁺ | 131.1184 | Loss of H₂ |

| [C₆H₁₄NO]⁺ | 116.1075 | Loss of NH₃ (ammonia) |

| [C₅H₁₂N₂]⁺ | 100.1000 | Loss of CH₂OH (hydroxymethyl radical) |

| [C₅H₁₄N]⁺ | 88.1126 | Loss of CH(NH₂)OH |

This fragmentation pattern, particularly the characteristic loss of ammonia (B1221849) and the alpha-cleavages around the C1/C2 and C6 positions, would provide a structural fingerprint for the molecule. libretexts.orgnist.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org For this compound, the key functional groups are the hydroxyl (-OH) and the protonated amine (-NH₃⁺) groups, along with the aliphatic C-H bonds.

The IR spectrum is expected to be dominated by broad, strong absorptions characteristic of O-H and N-H stretching vibrations, which are influenced by extensive hydrogen bonding. pressbooks.pub The formation of the ammonium (B1175870) salt (-NH₃⁺) results in distinct absorption bands compared to a free amine (-NH₂). researchgate.netcdnsciencepub.com

Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch (H-bonded) | 3200 - 3500 (Broad, Strong) |

| N-H in -NH₃⁺ | Stretch | 2800 - 3100 (Broad, Strong) |

| C-H (aliphatic) | Stretch | 2850 - 2960 (Strong) |

| N-H in -NH₃⁺ | Asymmetric Bend | ~1600 (Medium) |

| N-H in -NH₃⁺ | Symmetric Bend | ~1500 (Medium) |

| C-H (aliphatic) | Bend | 1375 - 1470 (Medium) |

| C-O | Stretch | 1050 - 1150 (Strong) |

A study on a derivative of the target compound showed characteristic IR absorptions for N-H, C-H, and C-O stretching, consistent with the expected ranges. iosrjournals.org Raman spectroscopy would provide complementary information, particularly for the less polar C-C backbone vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190-800 nm range, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is most effective for compounds containing chromophores, such as conjugated π-systems or aromatic rings. libretexts.orgmasterorganicchemistry.com

Saturated aliphatic compounds like this compound lack chromophores and are therefore not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). libretexts.org The σ → σ* electronic transitions for C-C and C-H bonds, and n → σ* transitions for the oxygen and nitrogen atoms, occur at wavelengths below 200 nm, which is outside the typical analytical window. masterorganicchemistry.com

Consequently, UV-Vis spectroscopy has limited utility for the direct structural characterization of the parent compound. However, it becomes a powerful tool for studying derivatives that incorporate a chromophore. For example, if the compound is reacted to form an aromatic imine, the resulting conjugated system would have a distinct λₘₐₓ that could be used to monitor reaction kinetics or study interactions. iosrjournals.org Similarly, it could be used to study the formation of complexes with metal ions that do exhibit UV-Vis absorbance.

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds/salts)

Currently, there is no publicly available crystal structure for this compound. uq.edu.au However, if suitable crystals could be grown, this technique would provide an unambiguous confirmation of its structure. The analysis would reveal:

The precise conformation of the six-carbon chain (e.g., an extended zig-zag or a folded conformation).

The detailed hydrogen-bonding network between the hydroxyl groups, the ammonium groups, and the chloride counter-ions, which dictates the crystal packing.

The absolute configuration of the chiral center at C2 if an enantiomerically pure sample is used. nih.gov

The insights gained from X-ray crystallography are crucial for understanding the molecule's solid-state properties and for computational modeling studies. nih.govyoutube.com

Computational and Theoretical Chemistry Studies on 2,6 Diaminohexan 1 Ol Dihydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For 2,6-diaminohexan-1-ol (B13000101) dihydrochloride (B599025), DFT calculations would be employed to determine its optimized molecular geometry, electronic properties, and various reactivity descriptors.

A typical study would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be extracted. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. These are summarized in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

A DFT study on the closely related molecule L-lysine ((2S)-2,6-diaminohexanoic acid) provides a practical example of the insights that can be gained. researchgate.net Such a study on 2,6-diaminohexan-1-ol dihydrochloride would elucidate how the presence of the hydroxyl group, in place of a carboxylic acid, influences its electronic properties and reactivity.

Conformational Analysis and Energy Landscape Mapping

The flexible aliphatic chain of 2,6-diaminohexan-1-ol allows it to adopt numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape.

Computational methods can be used to systematically explore the potential energy surface of the molecule. This involves rotating the single bonds in the molecule's backbone and calculating the energy of each resulting conformation. The results are often visualized as a Ramachandran-like plot, showing the relative energies of different conformers as a function of dihedral angles.

The most stable conformations, corresponding to the global and local minima on the potential energy surface, can then be identified. The energy barriers between these conformations can also be calculated, providing insight into the flexibility of the molecule and the ease with which it can transition between different shapes. For this compound, this analysis would reveal the preferred orientations of the amino and hydroxyl groups and how intramolecular hydrogen bonding might stabilize certain conformations.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule in a simulated environment, such as in a solvent like water.

For this compound, an MD simulation would typically involve placing the molecule in a box of water molecules and simulating its behavior at a specific temperature and pressure. These simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly around the charged amino groups and the polar hydroxyl group. The formation and dynamics of hydrogen bonds between the molecule and water can be analyzed.

Dynamic Conformational Changes: How the molecule flexes and changes its shape over time in solution. This provides a more realistic view of its conformational preferences compared to static calculations in a vacuum.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated, which is relevant to its behavior in biological systems.

The choice of a suitable force field is critical for the accuracy of MD simulations. Force fields are sets of parameters that describe the potential energy of the system. For aliphatic alcohols, modified OPLS (Optimized Potentials for Liquid Simulations) force fields have been shown to reliably reproduce experimental properties like density and self-diffusion coefficients. researchgate.net

Ligand-Receptor Interaction Modeling (where 2,6-Diaminohexan-1-ol derivatives act as ligands)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. This method is extensively used in drug discovery to screen for potential drug candidates.

Derivatives of 2,6-diaminohexan-1-ol could be designed and studied as potential ligands for various biological targets. For example, β-amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov In such a study, the 2,6-diaminohexan-1-ol scaffold could be modified with different functional groups, and these derivatives would be docked into the binding site of the target receptor.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. The scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

The results of a docking study can provide valuable information on:

Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity: A predicted measure of the strength of the ligand-receptor interaction, often expressed as a binding energy.

Key Interactions: Identification of the specific amino acid residues in the receptor that form important interactions (e.g., hydrogen bonds, salt bridges) with the ligand.

This information can guide the rational design of more potent and selective ligands.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could be performed to compute its vibrational frequencies. These frequencies correspond to the peaks observed in an IR or Raman spectrum. By analyzing the nature of the vibrational modes, each calculated peak can be assigned to a specific motion of the atoms, such as the stretching or bending of particular bonds (e.g., O-H, N-H, C-H, C-N, C-O). A recent study on L-lysine demonstrated the use of DFT to analyze its vibrational spectra. researchgate.net

Similarly, NMR chemical shifts (for 1H and 13C) can be calculated. These theoretical chemical shifts can then be compared to experimentally measured values to aid in the assignment of signals in the NMR spectrum. This comparison can be particularly useful for complex molecules with many overlapping signals.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the predicted spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecule's structure and properties.

Research Applications of 2,6 Diaminohexan 1 Ol Dihydrochloride in Chemical Sciences

Role as a Chiral Building Block in Asymmetric Synthesis

The (S)-enantiomer of 2,6-diaminohexan-1-ol (B13000101), readily accessible from the chiral pool of L-lysine, serves as an important chiral building block in asymmetric synthesis. nih.govresearchgate.net The presence of a stereocenter at the C-2 position allows for the transfer of chirality into target molecules, which is crucial for the synthesis of biologically active compounds where stereochemistry dictates function. nih.gov Its structure, featuring a primary alcohol and two primary amine groups at the C-2 and C-6 positions, offers multiple points for chemical modification, enabling the construction of diverse and complex molecular architectures.

The primary application of 2,6-diaminohexan-1-ol as a chiral building block is in the synthesis of enantiomerically pure bioactive scaffolds. A prominent example is its central role in the structure of myxochelins, a class of siderophores produced by myxobacteria. nih.gov The 2,6-diaminohexan-1-ol moiety forms the backbone of these iron-chelating natural products. nih.gov By utilizing the enantiomerically pure (S)-2,6-diaminohexan-1-ol, synthetic chemists can construct the myxochelin scaffold with the correct stereochemistry, which is essential for its biological activity.

The versatility of this building block extends to the potential synthesis of other bioactive scaffolds, such as peptide mimics and alkaloid lipids. nih.govresearchgate.netnih.gov The diamino alcohol structure can be incorporated into peptide-like structures, where the hydroxyl group can introduce additional functionality or conformational constraints. nih.gov Furthermore, its structural similarity to other 2,6-disubstituted piperidine (B6355638) precursors suggests its utility in the asymmetric synthesis of various alkaloids. researchgate.net

The construction of complex organic molecules with high stereochemical control is a significant challenge in organic synthesis. 2,6-Diaminohexan-1-ol dihydrochloride (B599025) provides a robust starting point for such endeavors. Its application is well-documented in the total synthesis of myxochelin A and its analogues. nih.gov In these syntheses, the α- and ε-amino groups of the 2,6-diaminohexan-1-ol core are acylated with moieties like 2,3-dihydroxybenzoic acid (DHBA) or nicotinic acid to build the complex siderophore structure. nih.gov

The differential reactivity of the two amino groups and the hydroxyl group can be exploited through the use of protecting groups, allowing for sequential and site-selective modifications. This strategic approach enables the construction of intricate molecular frameworks with multiple stereocenters. The inherent chirality of the starting material obviates the need for a separate asymmetric induction step, streamlining the synthetic route and ensuring the enantiopurity of the final product.

Application in Natural Product Total Synthesis and Biosynthetic Pathway Elucidation

The utility of 2,6-diaminohexan-1-ol extends beyond a mere building block; it is also a critical tool for studying the biosynthesis of natural products.

The total synthesis of myxochelins and their analogues has been a focal point of research, driven by their potential as inhibitors of human 5-lipoxygenase, an enzyme implicated in inflammatory diseases and cancer. nih.gov Synthetic routes have been developed to produce not only the natural myxochelins but also a variety of non-natural analogues to probe structure-activity relationships.

In a typical synthetic approach, the 2,6-diaminohexan-1-ol core is condensed with different aromatic carboxylic acids. For instance, myxochelin A is formed by the condensation of 2,6-diaminohexan-1-ol with two units of 2,3-dihydroxybenzoic acid (DHBA). nih.gov Researchers have successfully synthesized novel myxochelins where one or both DHBA moieties are replaced with other groups, such as nicotinic acid, to create new congeners like myxochelin N1, N2, and N3. nih.gov

Table 1: Examples of Myxochelin Analogues Synthesized Using 2,6-Diaminohexan-1-ol

Precursor-directed biosynthesis (PDB) is a powerful technique used to generate novel natural product analogues by feeding modified precursors to a microbial culture. This method has been employed in myxobacterial strains that produce myxochelins to investigate the substrate flexibility of the biosynthetic enzymes. nih.gov

In the biosynthesis of myxochelins, the enzyme MxcE is responsible for activating and loading the carboxylic acid precursor onto the non-ribosomal peptide synthetase (NRPS) machinery. nih.gov Studies have shown that MxcE exhibits a degree of promiscuity, allowing it to accept and incorporate precursors other than the natural DHBA. By feeding nicotinic acid or nicotinamide (B372718) to the culture, researchers have successfully induced the production of the corresponding nicotinic acid-containing myxochelin congeners. nih.gov These experiments confirm the proposed biosynthetic pathway and demonstrate the potential to create novel myxochelins by manipulating the available precursors.

Table 2: Precursor-Directed Biosynthesis of Myxochelin Analogues

Utilization in Polymer Chemistry and Materials Science Research

While direct, widespread applications of 2,6-diaminohexan-1-ol dihydrochloride in polymer and materials science are not extensively documented, its structure suggests significant potential as a versatile monomer for the synthesis of functional polymers. As a trifunctional monomer containing two primary amine groups and one primary hydroxyl group, it can participate in condensation polymerization reactions to form polyamides, polyesters, and poly(ester amides). savemyexams.comlibretexts.orgsarchemlabs.com

The diamine functionality allows it to react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides, in a manner analogous to the synthesis of nylons from monomers like 1,6-diaminohexane. savemyexams.comlibretexts.org The presence of the chiral center and the pendant hydroxyl group would impart unique properties to the resulting polyamide, such as altered thermal characteristics, biodegradability, and sites for further functionalization. The hydroxyl group can also participate in esterification reactions with dicarboxylic acids to form polyesters. sarchemlabs.com

The ability to form both amide and ester linkages makes 2,6-diaminohexan-1-ol a candidate for the synthesis of poly(ester amides), a class of polymers known for their tunable mechanical properties and biodegradability. nih.gov The incorporation of this lysine-derived monomer could lead to new biocompatible and biodegradable materials with potential applications in the biomedical field, such as in drug delivery systems or tissue engineering scaffolds. mdpi.com The chirality of the monomer would be retained in the polymer backbone, potentially leading to materials with unique optical properties or the ability to interact stereoselectively with biological molecules.

Monomer in the Synthesis of Functional Polymers (e.g., polyamides, poly(ester amide)s)

This compound serves as a crucial monomer in the synthesis of functional polymers due to its distinct reactive sites. The two primary amino groups and the hydroxyl group allow for its incorporation into polymer backbones through various polymerization techniques, leading to materials with tailored properties.

Polyamides: The presence of two amine groups enables 2,6-diaminohexan-1-ol to act as a diamine monomer in condensation polymerization reactions with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyamides. savemyexams.comnih.gov This reaction, known as polycondensation, involves the formation of amide linkages with the elimination of a small molecule, typically water or hydrogen chloride. savemyexams.com The resulting polyamides feature pendant hydroxyl groups along the polymer chain, originating from the alcohol functionality of the monomer. These hydroxyl groups can serve as sites for post-polymerization modification, allowing for the grafting of other molecules or for altering the polymer's physical properties, such as hydrophilicity and cross-linking potential. The general synthesis of polyamides from diamines is a well-established industrial process used to create materials like Nylon. savemyexams.com

Poly(ester amide)s (PEAs): The trifunctional nature of 2,6-diaminohexan-1-ol makes it an ideal candidate for the synthesis of poly(ester amide)s (PEAs). researchgate.netresearchgate.net These polymers incorporate both ester and amide linkages in their backbone and are noted for their biodegradability and favorable mechanical properties. researchgate.net The monomer can be incorporated in several ways:

Reacting with a dicarboxylic acid to form amide links, leaving the hydroxyl group free for subsequent esterification with another dicarboxylic acid or anhydride (B1165640).

Participating in ring-opening polymerization of lactones and lactams, where the amine or alcohol group can act as an initiator. upc.edu

Undergoing thermal polycondensation with molecules that contain both carboxyl and other suitable functional groups. researchgate.net

The resulting PEAs can be designed to have a random or alternating structure depending on the synthetic strategy. upc.edunsf.gov The presence of both ester and amide groups allows for a combination of properties, including the potential for hydrolytic degradation via the ester links and strong intermolecular hydrogen bonding from the amide groups, which enhances thermal and mechanical stability. researchgate.netnih.gov

Table 1: Polymerization Reactions Involving Diamine and Amino Alcohol Monomers

| Polymer Type | Co-monomer Type | Linkage Formed | Key Feature from 2,6-Diaminohexan-1-ol |

| Polyamide | Dicarboxylic Acid / Diacid Chloride | Amide (-CONH-) | Pendant hydroxyl groups for functionalization |

| Poly(ester amide) | Dicarboxylic Acid / Diol / Amino Acid | Amide (-CONH-) and Ester (-COO-) | Contributes both amine and alcohol functionalities |

Role in the Formation of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. 2,6-Diaminohexan-1-ol is well-suited for this purpose due to its high capacity for hydrogen bonding. The molecule contains five hydrogen bond donors (two from each -NH2 group and one from the -OH group) and three hydrogen bond acceptors (the nitrogen and oxygen atoms). vulcanchem.com This abundance of hydrogen bonding sites allows the molecule to interact with itself and other complementary molecules to form complex, self-assembled architectures such as sheets, helices, or three-dimensional networks. The conformational flexibility afforded by its five rotatable bonds further enables it to adopt the necessary spatial arrangements to maximize these stabilizing interactions. vulcanchem.com

Application in Surface Modification and Coating Research

The functional groups of 2,6-diaminohexan-1-ol are highly reactive and can be used to chemically modify surfaces. The primary amine groups can form covalent bonds with surfaces containing electrophilic groups like epoxides, carboxylic acids (via amide bond formation), or aldehydes (via imine formation and subsequent reduction). Similarly, the hydroxyl group can react to form esters or ethers. This versatility allows the molecule to act as a linker, anchoring other functional molecules to a substrate or altering the surface properties directly. For instance, grafting a layer of 2,6-diaminohexan-1-ol onto a material can increase its surface hydrophilicity and provide reactive handles for further functionalization, which is a common strategy in the development of biocompatible materials and sensors.

Inorganic Chemistry and Coordination Compound Research

In the realm of inorganic chemistry, this compound is explored for its ability to form stable complexes with metal ions, acting as a versatile ligand.

Development as a Ligand for Metal Complexes

The two nitrogen atoms of the amine groups and the oxygen atom of the hydroxyl group in 2,6-diaminohexan-1-ol can all act as Lewis bases, donating lone pairs of electrons to a central metal ion. This allows the molecule to function as a chelating ligand, binding to a metal ion at multiple points to form a stable, ring-like structure known as a chelate. researchgate.net Depending on the metal ion's size, coordination preference, and the reaction conditions, the molecule can act as a bidentate ligand (coordinating through the two nitrogen atoms) or a tridentate ligand (coordinating through both nitrogens and the oxygen atom). researchgate.net The formation of such metal complexes can significantly alter the electronic and steric properties of the metal center, leading to applications in catalysis, sensing, and materials science. researchgate.net The study of Schiff base complexes derived from similar diamino compounds demonstrates the robust coordination chemistry that such ligands can support. researchgate.net

Table 2: Potential Coordination Modes of 2,6-Diaminohexan-1-ol

| Coordination Mode | Donor Atoms Involved | Potential Application |

| Bidentate | N, N' (from the two amine groups) | Catalysis, formation of simple coordination compounds |

| Tridentate | N, N', O (from amines and alcohol) | Stabilizing higher oxidation states, creating specific geometries |

Synthesis and Characterization of Novel Metal-Organic Frameworks (MOFs) using Derivatives

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov While 2,6-diaminohexan-1-ol itself is not a typical MOF linker, its derivatives are highly promising for this application. To be used as a linker, the molecule must typically possess at least two coordinating groups (like carboxylates or pyridyls) that can bridge between metal centers.

Derivatives of 2,6-diaminohexan-1-ol can be synthesized by chemically modifying its amine or hydroxyl groups to introduce these necessary functionalities. For example, the amine groups can be reacted to append carboxylic acid moieties, transforming the molecule into a flexible, amino-acid-like linker. The incorporation of amine functionalities within the pores of MOFs, such as in the well-known UiO-66(NH2), has been shown to enhance properties like gas adsorption and catalysis. nih.gov Therefore, MOFs built from derivatives of 2,6-diaminohexan-1-ol could exhibit unique structural topologies and functional properties due to the inherent chirality and flexibility of the parent molecule. The synthesis of a cobalt-based MOF using 4,6-Diamino-2-thiopyrimidine as the organic linker illustrates how diamino compounds serve as foundational components in creating novel MOF structures. nih.govresearchgate.net

Contribution to Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org These libraries are then screened for desirable properties, often in the context of drug discovery. nih.gov

This compound is an excellent scaffold for combinatorial library synthesis due to its three distinct reactive sites. The two primary amine groups and the primary hydroxyl group can be selectively reacted with a diverse set of building blocks. For instance, one amine group could be protected while the other is reacted with a set of carboxylic acids to form a series of amides. Subsequently, the protecting group could be removed and the second amine reacted with a different set of reagents. Finally, the hydroxyl group could be esterified or etherified. This step-wise approach allows for the generation of a vast number of unique compounds from a single starting scaffold. researchgate.net This strategy is a core principle in solid-phase synthesis, where the scaffold molecule is attached to a resin, allowing for easy purification after each reaction step. nih.gov The use of such scaffolds is crucial for systematically exploring chemical space to identify molecules with specific biological activities. nih.gov

Design and Generation of Diverse Chemical Libraries

The unique structural attributes of this compound make it an ideal starting point for the creation of diverse chemical libraries. A chemical library is a collection of distinct, structurally related compounds used in high-throughput screening to identify new drug leads or biological probes. The presence of three distinct functional groups on the 2,6-diaminohexan-1-ol scaffold allows for the systematic introduction of a wide array of chemical functionalities, leading to a vast expansion of chemical space from a single core structure.

The design of libraries based on this scaffold typically involves the differential protection and sequential reaction of its amino and hydroxyl groups. For instance, one amino group can be selectively protected, allowing the second amino group and the hydroxyl group to be functionalized with different building blocks. Subsequently, the protecting group can be removed, and the first amino group can be reacted with another set of reagents. This strategy enables the generation of libraries with three points of diversification, exponentially increasing the number of unique compounds that can be synthesized.

The types of chemical transformations that can be employed to functionalize the 2,6-diaminohexan-1-ol core are extensive and include, but are not limited to:

Amide bond formation: The primary amino groups can readily react with a vast array of commercially available carboxylic acids, acid chlorides, and sulfonyl chlorides to introduce diverse side chains.

Reductive amination: The amino groups can also be functionalized through reductive amination with various aldehydes and ketones.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates provides access to urea and thiourea derivatives.

Ether and ester formation: The primary hydroxyl group can be converted into ethers or esters through reactions with alkyl halides or carboxylic acids, respectively.

The strategic combination of these reactions at the three functionalization points of the 2,6-diaminohexan-1-ol scaffold allows for the creation of large and diverse libraries of compounds with a wide range of physicochemical properties and three-dimensional shapes.

| Functionalization Point | Reaction Type | Exemplary Building Blocks | Resulting Functional Group |

| C-2 Amino Group | Acylation | Acetic Anhydride, Benzoyl Chloride | Amide |

| C-6 Amino Group | Sulfonylation | Dansyl Chloride | Sulfonamide |

| C-1 Hydroxyl Group | Etherification | Benzyl (B1604629) Bromide | Ether |

Table 1: Illustrative Functionalization Strategies for 2,6-Diaminohexan-1-ol in Chemical Library Design. This interactive table provides examples of how the different functional groups of the 2,6-diaminohexan-1-ol scaffold can be modified to introduce chemical diversity.

High-Throughput Synthesis Strategies

The utility of this compound in modern drug discovery is significantly enhanced by its compatibility with high-throughput synthesis (HTS) methodologies. HTS allows for the rapid, simultaneous synthesis of a large number of compounds, a critical component of generating extensive chemical libraries for screening. Both solid-phase and solution-phase parallel synthesis techniques can be effectively employed with this scaffold.

Solid-Phase Synthesis:

In solid-phase synthesis, the 2,6-diaminohexan-1-ol scaffold can be attached to a solid support, such as a resin bead, through one of its functional groups. This immobilization facilitates the purification process, as excess reagents and by-products can be simply washed away after each reaction step. The remaining functional groups are then available for sequential reactions with a variety of building blocks. The "split-and-pool" strategy, a cornerstone of combinatorial chemistry, can be used to generate vast libraries. In this approach, the resin beads are split into multiple portions, each portion is reacted with a different building block, and then the portions are pooled back together. This process is repeated for each point of diversification, leading to a library where each bead contains a single, unique compound.

Solution-Phase Parallel Synthesis:

Alternatively, 2,6-diaminohexan-1-ol can be utilized in solution-phase parallel synthesis. This is often performed in multi-well plates, where each well acts as a separate reaction vessel. This method is amenable to automation and allows for the synthesis of discrete compounds in a spatially addressed format, simplifying the subsequent screening and hit identification processes. The purification of solution-phase synthesis products can be streamlined using techniques such as solid-phase extraction (SPE) or automated flash chromatography.

The research on myxochelins, a family of natural products, has identified a 2,6-diaminohexan-1-ol moiety as a key structural component. researchgate.netnih.gov The synthesis of myxochelin analogs has been achieved through solid-phase peptide synthesis techniques, demonstrating the practical application of this scaffold in generating libraries of complex molecules. nih.gov This approach, which involves the sequential coupling of amino acids and other building blocks to the 2,6-diaminohexan-1-ol core, is a prime example of how this versatile molecule can be integrated into high-throughput synthesis workflows.

| Synthesis Strategy | Advantages | Key Considerations |

| Solid-Phase Synthesis | Simplified purification, potential for large library size through split-and-pool methods. | Requires a suitable linker for attachment to the solid support, reaction monitoring can be challenging. |

| Solution-Phase Parallel Synthesis | Amenable to automation, direct analysis of reaction products, spatially addressed libraries. | Requires efficient purification methods for each individual compound. |

Table 2: Comparison of High-Throughput Synthesis Strategies for Libraries based on 2,6-Diaminohexan-1-ol. This interactive table outlines the benefits and important factors for each synthesis approach.

Advanced Analytical Methodologies for 2,6 Diaminohexan 1 Ol Dihydrochloride Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for assessing the purity of 2,6-Diaminohexan-1-ol (B13000101) dihydrochloride (B599025) and for monitoring the progress of reactions in which it is a reactant or product. The selection of the appropriate chromatographic technique is critical and is dictated by the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. However, the high polarity of 2,6-Diaminohexan-1-ol dihydrochloride makes traditional reversed-phase (RP) HPLC challenging due to poor retention on nonpolar stationary phases like C18. To overcome this, alternative HPLC modes are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention of highly polar analytes. Ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, can also enhance retention on RP columns.

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, rendering standard UV-Vis detection insensitive. Consequently, advanced detectors are essential for sensitive and reliable detection. These include:

Charged Aerosol Detector (CAD): This universal detector provides a response that is largely independent of the chemical structure of the analyte, making it ideal for compounds without a UV chromophore.

Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that measures the light scattered by analyte particles after solvent evaporation.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides unparalleled sensitivity and selectivity, along with valuable structural information.

A typical HILIC method for a related diamino compound might utilize a stationary phase with amide or cyano functional groups. The mobile phase would likely consist of a high percentage of acetonitrile (B52724) with an aqueous buffer to ensure good peak shape and retention.

Interactive Table 1: Illustrative HPLC-CAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | HILIC Amide, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detector | Charged Aerosol Detector (CAD) |

| Expected Ret. Time | ~ 8.5 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Due to its salt form and the presence of polar amine and hydroxyl groups, this compound is non-volatile and thermally unstable, making direct GC analysis impossible. thermofisher.com Therefore, a crucial derivatization step is required to convert the polar functional groups into more volatile and thermally stable moieties. sigmaaldrich.comnih.gov

Common derivatization strategies for amino alcohols include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine and hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers and amines. thermofisher.comresearchgate.net These derivatives are significantly more volatile and exhibit excellent chromatographic behavior. thermofisher.com

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to acylate the amine and hydroxyl groups. The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an Electron Capture Detector (ECD).

Once derivatized, the compound can be analyzed on a low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. thermofisher.com This approach is particularly useful for identifying and quantifying volatile impurities or by-products in a sample.

The carbon atom at position 6 in 2,6-Diaminohexan-1-ol is a stereocenter, meaning the molecule can exist as a pair of enantiomers. In many applications, particularly in pharmaceuticals, it is critical to control and determine the enantiomeric purity. Chiral chromatography is the most effective method for separating and quantifying enantiomers. wikipedia.org

This can be achieved using either chiral HPLC or chiral GC.

Chiral HPLC: This is the more common approach and involves the use of a Chiral Stationary Phase (CSP). CSPs based on cyclodextrins or polysaccharide derivatives are often effective for separating the enantiomers of amino alcohols. researchgate.netnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Chiral GC: For this technique, the enantiomers must first be derivatized. nih.gov The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. nih.govsigmaaldrich.com Alternatively, the racemate can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. wikipedia.org

Hyphenated Techniques for Structural Confirmation and Trace Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for unequivocal structural confirmation and the analysis of trace-level components. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful analytical tool for a compound like this compound. LC provides the separation of the target compound from impurities, while MS provides highly sensitive detection and, crucially, mass information. nih.gov Electrospray Ionization (ESI) is the preferred ionization technique for such polar molecules, typically generating a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information that confirms the identity of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS combines the high separation efficiency of capillary GC with the identification power of MS. researchgate.net The mass spectrum of the derivatized compound provides a molecular fingerprint, with characteristic fragmentation patterns that can be used for definitive identification and structural elucidation of both the main component and any related impurities. researchgate.net

Quantitative Method Development for Research Samples

Developing a robust quantitative method is essential for accurately determining the concentration of this compound in research samples. youtube.com The process involves several key steps:

Method Selection: Based on the sample matrix and required sensitivity, a suitable technique (e.g., HPLC-CAD, LC-MS) is chosen. nih.gov

Optimization: Chromatographic conditions (column, mobile phase, temperature, flow rate) and detector parameters are systematically optimized to achieve good resolution, peak shape, and sensitivity for the analyte.

Calibration: A calibration curve is constructed by analyzing a series of standards of known concentrations. The response of the detector is plotted against concentration, and a regression analysis is performed to establish the relationship.

Validation: The method is validated to ensure its performance is suitable for its intended purpose. Key validation parameters include:

Linearity: The range over which the detector response is proportional to the concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Interactive Table 2: Representative Quantitative Performance Data for an LC-MS Method

| Parameter | Result |

| Linear Range | 10 ng/mL - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 98.5% - 102.3% |

| Precision (% RSD) | < 3.5% |

| LOD | 2.5 ng/mL |

| LOQ | 10 ng/mL |

Challenges and Innovations in Analytical Methodologies for Amino Alcohol Dihydrochlorides

The analysis of polar, multifunctional compounds like this compound presents several inherent challenges:

Poor Retention in Reversed-Phase LC: The high polarity of these compounds leads to minimal interaction with traditional nonpolar stationary phases.

Low Volatility: The salt form and polar functional groups prevent direct analysis by GC.

Peak Tailing: The basic amine groups can interact with residual silanol (B1196071) groups on silica-based columns, leading to poor peak symmetry.

Lack of UV Absorbance: The absence of a suitable chromophore necessitates the use of universal detectors like CAD, ELSD, or MS.

Recent innovations in analytical chemistry are helping to overcome these challenges: mdpi.com

Advanced Stationary Phases: The development and refinement of HILIC and mixed-mode stationary phases have significantly improved the retention and separation of highly polar compounds. mdpi.com

Improved Derivatization Reagents: New derivatization reagents offer faster reaction times, more stable derivatives, and improved detection sensitivity for GC analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which allows for the determination of elemental composition and confident identification of unknown impurities, even at trace levels.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, leading to faster analyses, higher resolution, and improved sensitivity compared to traditional HPLC.

These advancements continue to enhance the analytical capabilities for characterizing complex molecules like this compound, ensuring greater accuracy and reliability in research and development.

Future Directions and Emerging Research Avenues for 2,6 Diaminohexan 1 Ol Dihydrochloride

Exploration of Novel Catalytic Transformations

The bifunctional nature of 2,6-Diaminohexan-1-ol (B13000101) dihydrochloride (B599025), possessing both amine and hydroxyl groups, makes it a compelling candidate for the development of novel catalysts. Research into related amino alcohols and diamines has demonstrated their efficacy in a range of catalytic transformations.

Future research could focus on leveraging the vicinal amino alcohol moiety in 2,6-Diaminohexan-1-ol for asymmetric synthesis. Chiral 1,2-amino alcohols are crucial components in many biologically active molecules and are used as chiral auxiliaries. rsc.org The exploration of 2,6-Diaminohexan-1-ol as a ligand for metal-catalyzed asymmetric reactions, such as transfer hydrogenation or aldol (B89426) additions, could yield highly stereoselective outcomes.

Furthermore, the diamine structure is reminiscent of ligands used in various transition-metal-catalyzed cross-coupling reactions. The potential for 2,6-Diaminohexan-1-ol to act as a scaffold for bidentate or tridentate ligands could be investigated. The presence of the hydroxyl group offers a convenient handle for further functionalization to fine-tune the steric and electronic properties of the resulting catalyst.

A particularly interesting avenue is the development of organocatalysts. L-lysine, a structurally similar compound, has been shown to be an effective catalyst for condensation reactions in aqueous media, highlighting the potential for green catalytic applications. researchgate.net 2,6-Diaminohexan-1-ol could be explored as a catalyst for similar transformations, with the potential for altered reactivity and selectivity due to the presence of the additional functional groups.

| Potential Catalytic Application | Catalyst Type | Key Structural Feature | Exemplary Reaction |

| Asymmetric Synthesis | Chiral Ligand | (S)-2-amino-1-ol moiety | Asymmetric Transfer Hydrogenation |

| Cross-Coupling Reactions | Ligand for Transition Metals | Diamine backbone | Suzuki or Heck Coupling |

| Organocatalysis | Bifunctional Catalyst | Amino and hydroxyl groups | Knoevenagel Condensation |

Integration into Advanced Materials for Specific Functions

The presence of multiple reactive sites in 2,6-Diaminohexan-1-ol dihydrochloride makes it an attractive building block for the synthesis of advanced materials with tailored properties. Its integration into polymers, for instance, could lead to the development of novel functional nylons or polyamides.

Long-chain diamines are fundamental monomers for the synthesis of polyamides. d-nb.info The incorporation of 2,6-Diaminohexan-1-ol into a polymer backbone would introduce pendant hydroxyl groups, which could serve as sites for post-polymerization modification. This could be utilized to alter the material's hydrophilicity, introduce cross-linking sites to enhance mechanical properties, or attach bioactive molecules. secure-platform.comclemson.eduresearchgate.netacs.org For example, the functionalization of nylon-6,6 with polyetheramine has been shown to improve wettability and confer antibacterial properties. researchgate.netacs.org

Moreover, the diamine structure is suitable for the synthesis of self-healing polymers. A diamine cross-linker containing reversible Diels-Alder adducts has been used to create self-healing epoxy polymers. rsc.org A similar strategy could be employed with derivatives of 2,6-Diaminohexan-1-ol to create novel self-healing materials.

The amino and hydroxyl groups also make this compound a candidate for the development of degradable poly(ester amide) elastomers. Such materials, synthesized from amino alcohols, diacids, and polyols, exhibit biocompatibility and have potential applications in tissue engineering and medical devices. nih.gov

| Material Type | Functionality Introduced | Potential Application | Relevant Research on Analogs |

| Functional Polyamides | Pendant Hydroxyl Groups | Modified surface properties, cross-linking | Functionalization of Nylon-6,6 researchgate.netacs.org |

| Self-Healing Polymers | Reversible Cross-linking | Smart materials with extended lifespan | Diamine cross-linkers with Diels-Alder adducts rsc.org |

| Biodegradable Elastomers | Ester and Amide Linkages | Tissue engineering, medical implants | Poly(ester amide)s from amino alcohols nih.gov |

Investigation of Biochemical Pathway Intermediacy

Understanding the potential role of this compound in biochemical pathways is another critical area of future research. While natural biosynthetic pathways for this specific compound have not been elucidated, the biosynthesis of other diamines, such as 1,3-diaminopropane (B46017) and 1,5-diaminopentane (cadaverine), is known to occur in various microorganisms. nih.gov

Research could focus on identifying or engineering enzymatic pathways for the production of 2,6-Diaminohexan-1-ol. Given its structural relationship to lysine (B10760008), enzymes involved in lysine metabolism could be investigated for their potential to act on this substrate or be engineered to do so. For instance, lysine decarboxylase is responsible for the synthesis of cadaverine (B124047) from lysine. It is conceivable that enzymes with modified substrate specificity could be developed to produce 2,6-Diaminohexan-1-ol from a lysine derivative.

Furthermore, the development of biocatalytic routes to chiral amino alcohols is a rapidly advancing field. rsc.orgnih.govfrontiersin.orgrsc.org Engineered amine dehydrogenases have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov Similar enzymatic cascades could be designed for the synthesis of 2,6-Diaminohexan-1-ol, offering a green and highly selective production method. rsc.org

| Research Focus | Approach | Key Considerations |

| Identification of Biosynthetic Pathways | Metabolic engineering in microorganisms like E. coli or Corynebacterium glutamicum. | Substrate availability, enzyme specificity, and cofactor regeneration. |

| Engineered Enzymatic Synthesis | Directed evolution of enzymes such as amine dehydrogenases or transaminases. | High stereoselectivity and efficiency under mild reaction conditions. |

| Metabolic Fate and Intermediacy | Isotopic labeling studies to trace the compound in biological systems. | Understanding potential catabolic pathways and interactions with cellular machinery. |

Development of Sustainable Synthesis Routes and Green Chemistry Applications

The development of environmentally benign methods for the synthesis of this compound is crucial for its future applications. Green chemistry principles can be applied to both the feedstock sourcing and the chemical transformations involved.

Lysine, as a readily available bio-based feedstock from fermentation, presents a sustainable starting point for the synthesis of 2,6-Diaminohexan-1-ol. mdpi.comresearchgate.net Catalytic reduction of the carboxylic acid group of lysine would yield the desired product. This approach would be highly atom-economical and would utilize a renewable resource.

Another green approach involves the direct catalytic amination of diols derived from biomass. d-nb.info While not directly applicable to the synthesis of 2,6-Diaminohexan-1-ol, the principles of using ammonia (B1221849) as a reagent and generating water as the only byproduct are highly desirable. Research into the selective amination of a hydroxyl group in a precursor molecule could lead to a sustainable synthesis route.

The use of biocatalysis, as mentioned in the previous section, represents a significant green chemistry approach. Enzymatic reactions are typically carried out in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents. rsc.orgnih.govfrontiersin.orgrsc.org

| Green Chemistry Approach | Description | Advantages |

| Bio-based Feedstock | Utilization of lysine from fermentation as a starting material. | Renewable, reduces reliance on fossil fuels. |

| Atom-Economical Reactions | Catalytic hydrogenation of a lysine derivative. | High efficiency, minimal waste generation. |

| Biocatalysis | Enzymatic synthesis using engineered enzymes. | Mild reaction conditions, high selectivity, aqueous media. |

| Green Solvents | Performing reactions in water or other environmentally benign solvents. | Reduced environmental impact and improved safety. |

Computational-Experimental Synergies for Rational Design and Discovery

Computational modeling, particularly Density Functional Theory (DFT), can play a pivotal role in accelerating the discovery and optimization of applications for this compound. DFT has been successfully used to study the chemical reactivity of amino acids and to predict their properties. mdpi.comfrontiersin.org

For catalytic applications, computational studies can be used to model the interaction of 2,6-Diaminohexan-1-ol-derived ligands with metal centers, helping to predict the most effective catalyst structures for specific reactions. Conformational analysis can provide insights into the steric and electronic factors that govern catalytic activity and selectivity.

In materials science, computational modeling can predict the properties of polymers incorporating 2,6-Diaminohexan-1-ol. For example, simulations can be used to estimate the mechanical strength, thermal stability, and interaction with other molecules of novel polyamides. This can guide the rational design of materials with desired characteristics before their synthesis.

Furthermore, computational studies can aid in understanding and engineering biochemical pathways. Molecular docking simulations can predict the binding of 2,6-Diaminohexan-1-ol or its precursors to enzyme active sites, providing a basis for protein engineering efforts to create novel biocatalysts. mdpi.com

| Area of Application | Computational Method | Predicted Properties/Insights |

| Catalysis | DFT, Molecular Dynamics | Ligand-metal interactions, reaction mechanisms, catalyst stability. |

| Materials Science | Molecular Mechanics, DFT | Polymer chain conformation, mechanical properties, thermal stability. |

| Biochemistry | Molecular Docking, QM/MM | Enzyme-substrate binding, reaction energetics, guide for protein engineering. |

Q & A

Q. What are the recommended synthetic routes for 2,6-Diaminohexan-1-ol dihydrochloride in academic research?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor amines or alcohols. For example: